![molecular formula C13H17NO4 B6340202 Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate CAS No. 1221341-72-5](/img/structure/B6340202.png)
Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate” is a chemical compound with the molecular formula C12H15NO4 . It’s also known as MBDB, a synthetic substance that belongs to the class of phenethylamines.
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 ketone (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate” is 237.25 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Cyclooxygenase (COX) Inhibition for Anti-inflammatory Drugs
This compound has been studied for its potential as a COX inhibitor, which is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs). COX enzymes are responsible for the formation of prostanoids, including prostaglandins and thromboxane, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound could provide therapeutic benefits for conditions like arthritis and rheumatism .
Cytotoxicity Against Cancer Cell Lines
Research has indicated that derivatives of benzodioxole, which is part of the compound’s structure, exhibit cytotoxic activity against cancer cell lines such as cervical carcinoma (HeLa). This suggests that methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate could be a candidate for developing new anticancer agents .
Pharmacological Research
The compound is used in pharmacological research as a reference standard to ensure the accuracy and consistency of experimental results. It is particularly valuable in the development and testing of pharmaceuticals where precise measurements of chemical reactions and interactions are critical .
Synthesis of Anti-cancer Agents
Benzodioxole derivatives have been synthesized and evaluated for their anti-cancer properties. These compounds, including methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate, are of interest due to their potential to act as effective anti-cancer agents with specific mechanisms of action .
Development of COX-Selective Inhibitors
The compound has been part of studies aiming to develop selective inhibitors for COX1 and COX2 enzymes. Selectivity is important to reduce side effects associated with NSAIDs. Compounds with benzodioxole structures have shown varying degrees of selectivity, which is promising for the development of safer anti-inflammatory medications .
Flavonoid Family Research
As a benzodioxole derivative, this compound is related to the flavonoid family of polyphenolic compounds. Flavonoids possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities. Thus, methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate can be used in research exploring these diverse biological effects .
Propiedades
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(5-13(15)16-2)14-7-10-3-4-11-12(6-10)18-8-17-11/h3-4,6,9,14H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXUHBOGEKSZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

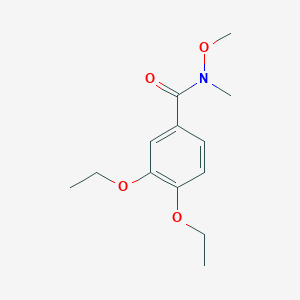
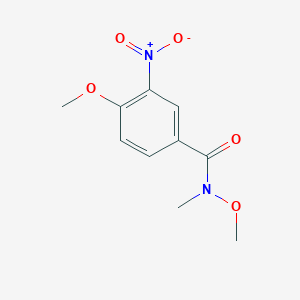

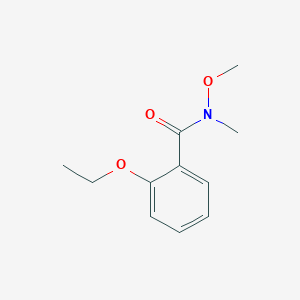
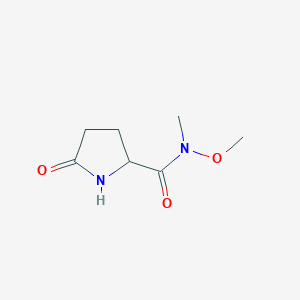
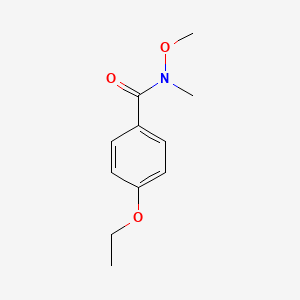
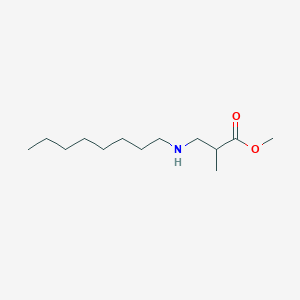
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
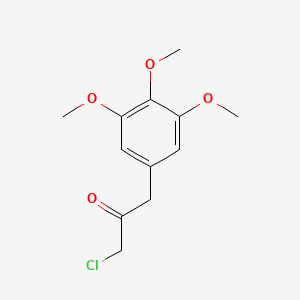
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)